2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride
Overview
Description
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride is a chemical compound with the molecular formula C11H13ClN2O2 It is known for its unique structure, which includes an aminobutynyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride typically involves the reaction of 4-aminobut-2-yne-1-ol with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminobutynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutynyl group can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The benzamide core may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Aminobut-2-yn-1-yl)oxy]benzoic acid
- 2-[(4-Aminobut-2-yn-1-yl)oxy]benzylamine
- 2-[(4-Aminobut-2-yn-1-yl)oxy]benzyl chloride
Uniqueness
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride is unique due to its specific combination of an aminobutynyl group and a benzamide core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a versatile building block in synthesis further highlight its uniqueness.
Properties
IUPAC Name |
2-(4-aminobut-2-ynoxy)benzamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.2ClH/c12-7-3-4-8-15-10-6-2-1-5-9(10)11(13)14;;/h1-2,5-6H,7-8,12H2,(H2,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPKUVADIBLDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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